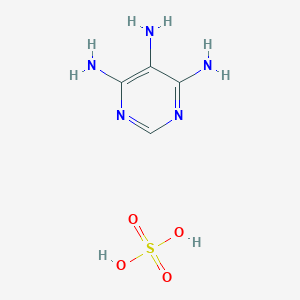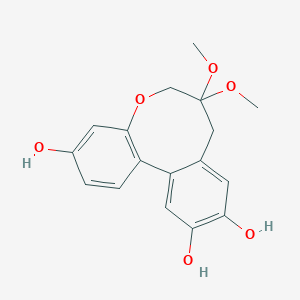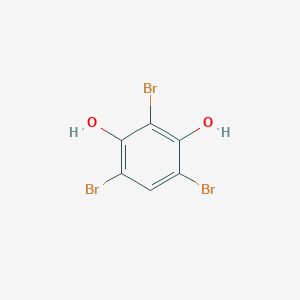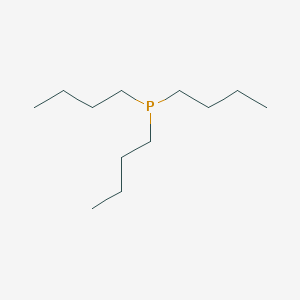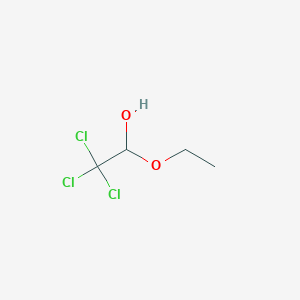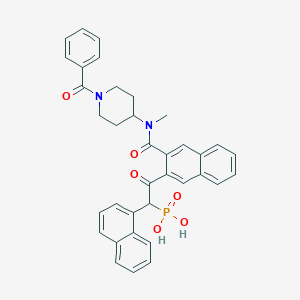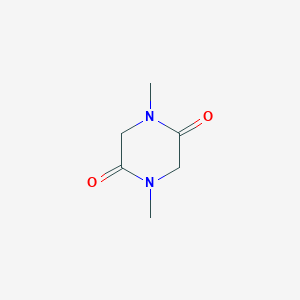
Sarcosine anhydride
概要
説明
Sarcosine anhydride is a derivative of sarcosine, which is a non-coded amino acid and a known intermediate in the metabolism of choline to glycine. Sarcosine itself is not widely distributed in nature but has been found in certain organisms and as a component of peptides in some antibiotics . Sarcosine anhydride, specifically, is a cyclic dieptide that can form complexes with various organic compounds .
Synthesis Analysis
The synthesis of sarcosine anhydride can be inferred from the polymerization of sarcosine carbonic anhydride, which is a reaction important for the synthesis of polypeptides . Additionally, sarcosine can be incorporated into actinomycins by Streptomyces antibioticus, suggesting a biosynthetic route for sarcosine-containing compounds .
Molecular Structure Analysis
The molecular structure of sarcosine has been studied in the gas phase, revealing two conformers stabilized by intramolecular hydrogen bonds . While this does not directly describe sarcosine anhydride, it provides insight into the structural behavior of sarcosine-related molecules. The crystal structure of sarcosine hydrochloride has also been determined, showing a planar and maximally extended molecule held together by a network of hydrogen bonds .
Chemical Reactions Analysis
Sarcosine anhydride interacts with a variety of organic proton donor compounds to form both soluble and insoluble molecular complexes . The interactions are influenced by the aromatic and hydrophobic character of the molecules, as well as the nature and position of polar groups. This suggests that sarcosine anhydride can participate in a range of chemical reactions based on its ability to complex with other molecules.
Physical and Chemical Properties Analysis
The thermochemistry of sarcosine and sarcosine anhydride has been studied both theoretically and experimentally. The standard molar enthalpies of formation for both compounds in the gaseous phase have been calculated, providing a basis for understanding their stability and reactivity . The polymerization of sarcosine carbonic anhydride has been studied in detail, revealing the reaction mechanism and molecular weight distribution of the resulting polymers . Additionally, the effect of sarcosine on water and urea structure has been investigated using molecular dynamics simulations, which has implications for protein stabilization .
科学的研究の応用
Polymerization Studies
Sarcosine anhydride has been investigated for its role in the polymerization process. Studies have shown that sarcosine anhydride, when copolymerized with other N-carboxy α-amino acid anhydrides, can influence the secondary structure of the resulting copolymer. This effect is dependent on the type of initiator used in the polymerization process. For instance, when polysarcosine is used as the initiator, the copolymer exhibits a block-like character, indicating the selective and rapid polymerization of N-unsubstituted N-carboxy α-amino acid anhydrides. This selective polymerization can be harnessed to induce order into copolymerizations of this type, making sarcosine anhydride an important compound in materials science (Bamford, Block, & Imanishi, 1966).
Kinetics of Polypeptide Formation
Sarcosine anhydride has been used in the synthesis of polypeptides. The mechanism of polymerization of sarcosine N-carbonic anhydride has been a subject of research to understand the kinetics of polypeptide formation. The reaction mechanism of this polymerization is complex, involving different stages and exhibiting varying orders with respect to the monomer concentration. Such studies contribute to a deeper understanding of peptide synthesis and polymer science (Ballard & Bamford, 1953).
Biochemical and Pharmacological Research
Sarcosine anhydride is also significant in biochemical and pharmacological research. It is studied for its potential in various therapeutic applications, including in the treatment of conditions like schizophrenia and prostate cancer. Research on sarcosine anhydride's interaction with different biochemical pathways provides insights into its role in metabolic processes and its potential as a therapeutic agent. Studies have explored how sarcosine anhydride can influence NMDA receptor function, offering avenues for novel treatments in neuropsychiatric disorders (Zhang, Hyrc, & Thio, 2009).
Molecular Complex Formation
Additionally, sarcosine anhydride's ability to form molecular complexes with other compounds, including organic acids, phenols, and aromatic alcohols, has been studied. This research helps in understanding the molecular interactions and complex formation processes, which are crucial in various biochemical and pharmaceutical applications (Poole & Higuchi, 1959).
Safety And Hazards
将来の方向性
Sarcosine anhydride has been used to produce films that have a variety of applications, including in the biomedical field as an anti-fouling agent for medical devices . The interaction between cyclic anhydrides in aprotic and proton donor solvents has been analyzed, which could lead to future developments .
特性
IUPAC Name |
1,4-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDGRAULLDDTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198796 | |
| Record name | 1,4-Dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sarcosine anhydride | |
CAS RN |
5076-82-4 | |
| Record name | Sarcosine anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylpiperazine-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarcosine anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethylpiperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



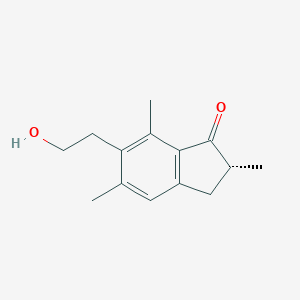
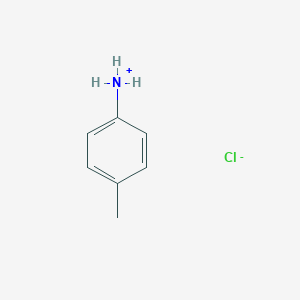
![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)

